Methyl 4-bromocrotonate is primarily used as a building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions to form more complex molecules.
Scientists have employed methyl 4-bromocrotonate in the synthesis of diverse organic compounds, including:
Beyond its role as a synthetic intermediate, methyl 4-bromocrotonate has also been directly investigated for its potential medicinal properties. Studies have explored its efficacy against various diseases, including:
Methyl 4-bromocrotonate is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 189.01 g/mol. It is classified as a brominated derivative of crotonic acid, specifically the methyl ester of 4-bromocrotonic acid. The compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both the bromine atom and the double bond in its structure, which can participate in various
M4BC should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols for organic chemicals. Specific data on its toxicity is not publicly available, but it is likely to be irritating to the skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers provide more details on safe handling procedures [, ].
There are several established methods for synthesizing methyl 4-bromocrotonate:
Methyl 4-bromocrotonate has various applications in chemical synthesis and research:
Methyl 4-bromocrotonate shares structural and functional similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl crotonate | CHO | Unbrominated version; used in similar reactions |
Methyl 3-bromobutenoate | CHBrO | Similar reactivity; different position of bromine |
Ethyl 4-bromocrotonate | CHBrO | Ethyl ester variant; altered solubility properties |
Methyl 4-bromocrotonate is unique due to its specific bromination at the fourth position, which influences its reactivity profile and biological activity compared to non-brominated analogs. Its ability to undergo γ-alkylation sets it apart from other similar compounds, making it particularly valuable in synthetic organic chemistry.
Methyl 4-bromocrotonate was first reported in mid-20th-century studies exploring vinylogous Reformatsky reactions. Early work by Jones et al. (1949) demonstrated its utility in synthesizing fused-ring hydroaromatic ketones, laying the groundwork for steroid analog synthesis. The compound gained prominence in the 1980s with advancements in diastereoselective reactions, particularly in carbohydrate chemistry. Its CAS registry (6000-00-6, 1117-71-1) and EINECS numbers (214-251-0, 629-529-0) reflect its established role in industrial and academic settings.
As a bifunctional reagent, methyl 4-bromocrotonate participates in:
A 2024 study highlighted its use in synthesizing neratinib impurities, underscoring its pharmaceutical relevance.
Corrosive;Irritant